molecular formula C9H11NO2 B1602431 DL-Phenylalanine-1-13C CAS No. 64193-00-6

DL-Phenylalanine-1-13C

Katalognummer B1602431
CAS-Nummer: 64193-00-6
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: COLNVLDHVKWLRT-QBZHADDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-Phenylalanine-1-13C is the 13C labeled version of DL-3-Phenylalanine . It is an isotopic analogue of L-phenylalanine .


Synthesis Analysis

The synthesis of phenylalanine can be achieved using benzaldehyde and glycine as cosubstrates . The strains expressing LtaE P.p, LtaE E.c, and LtaE C.c produced phenylpyruvate at a titer of 4.3 g/L (26 mM), 3.5 g/L (21 mM), and 2.7 g/L (16.4 mM) within 24 hours .


Molecular Structure Analysis

The molecular formula of DL-Phenylalanine is C9H11NO2 . The average mass is 165.189 Da and the mono-isotopic mass is 165.078979 Da .


Chemical Reactions Analysis

DL-Phenylalanine-1-13C is used to evaluate the 13CO2 level of phenylalanine hydroxylase activity via a 13C phenylalanine breath test .


Physical And Chemical Properties Analysis

DL-Phenylalanine-1-13C has a molecular weight of 166.18 . It is a solid substance with a melting point of 266-267 °C (dec.) (lit.) .

Wissenschaftliche Forschungsanwendungen

Solid-State NMR and X-Ray Studies

DL-Phenylalanine-1-13C has been studied using 13C high-resolution solid-state NMR spectroscopy and X-ray crystallography. For example, Potrzebowski et al. (2000) analyzed crystalline samples of N-benzoyl-DL-phenylalanine using these methods, revealing details about its crystalline structure and hydrogen bonding patterns (Potrzebowski et al., 2000).

Metabolism and Kinetics Studies

DL-Phenylalanine-1-13C is used in studying amino acid metabolism. Bross et al. (1998) developed a minimally invasive protocol for determining phenylalanine kinetics in humans during the fed state, utilizing the isotopic enrichment of DL-Phenylalanine-1-13C in plasma and urine (Bross et al., 1998).

Zello et al. (1994) compared isotopic enrichments and fluxes estimated from plasma and urine sampling when two phenylalanine tracers, including L-[1-13C]phenylalanine, were infused intravenously in healthy men. This study provided insights into the suitability of these isotopes as urinary tracers for assessing amino acid metabolism (Zello et al., 1994).

Crystal Growth and Characterization

DL-Phenylalanine-1-13C has been used in crystal growth studies. Ramachandran and Natarajan (2007) crystallized DL-phenylalanine in silica gel and characterized the grown crystals using X-ray powder diffraction and other techniques, contributing to the understanding of its crystalline properties (Ramachandran & Natarajan, 2007).

Application in Medical Research

DL-Phenylalanine-1-13C is also valuable in medical research. Teraishi et al. (2012) used L-[1-13C]phenylalanine breath test (13C-PBT) to detect altered phenylalanine kinetics in schizophrenia patients, demonstrating its potential in understanding metabolic changes associated with mental health disorders (Teraishi et al., 2012).

Dipeptide Syntheses Study

In the field of organic chemistry, DL-Phenylalanine-1-13C has been used to study the stereospecificity of dipeptide syntheses. Kricheldorf et al. (2009) investigated the synthesis of dipeptides using DL-Phenylalanine and other amino acids, employing 13C-NMR spectroscopy for analysis (Kricheldorf et al., 2009).

Safety And Hazards

It is recommended to wear personal protective equipment when handling DL-Phenylalanine-1-13C. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors/dust .

Eigenschaften

IUPAC Name

2-amino-3-phenyl(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-QBZHADDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583945
Record name (~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Phenylalanine-1-13C

CAS RN

64193-00-6
Record name (~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylalanine-1-13C
Reactant of Route 2
DL-Phenylalanine-1-13C
Reactant of Route 3
DL-Phenylalanine-1-13C
Reactant of Route 4
DL-Phenylalanine-1-13C
Reactant of Route 5
DL-Phenylalanine-1-13C
Reactant of Route 6
DL-Phenylalanine-1-13C

Citations

For This Compound
1
Citations
E Holmes - pstorage-acs-6854636.s3 …
All chemicals and solvents were of the highest purity grade. Labelled and non-labelled standards used for quantification (See Table S1 for details) were purchased from Sigma-Aldrich (…

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.